molecular formula C6H10O2 B045720 Ethyl crotonate CAS No. 10544-63-5

Ethyl crotonate

Cat. No. B045720
CAS RN: 10544-63-5
M. Wt: 114.14 g/mol
InChI Key: ZFDIRQKJPRINOQ-HWKANZROSA-N
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Description

Synthesis Analysis

Ethyl crotonate can be polymerized through group transfer polymerization (GTP) using specific initiators and catalysts, resulting in predominantly disyndiotactic polymers. These polymers exhibit high molecular weights and quantitative yields, showcasing the efficiency of GTP in synthesizing poly(alkyl crotonate)s with enhanced thermal and mechanical properties (Ute et al., 2003).

Molecular Structure Analysis

The molecular structure of ethyl crotonate and its derivatives has been extensively studied, revealing insights into its conformation and reactivity. For instance, the conformational studies of ethyl 3-(glycosylamino)crotonates have confirmed the cis disposition of the amino and ethoxy-carbonyl groups, indicating a specific intramolecular bonding pattern that influences its chemical behavior (Gómez Sánchez et al., 1969).

Chemical Reactions and Properties

Ethyl crotonate undergoes various chemical reactions, including polymerization and oxidation. Its reaction with hydroxyl radicals and chlorine atoms has been studied, providing rate coefficients essential for understanding its reactivity in atmospheric conditions and potential environmental impact (Teruel et al., 2012). Furthermore, its dimerization and metathesis reactions offer pathways to synthesize difunctional monomers and acrylates, expanding its utility in producing diverse chemical products (Flanagan et al., 2015).

Physical Properties Analysis

The physical properties, including densities and viscosities of ethyl crotonate and its mixtures with other substances like ethanol, have been measured across different temperatures. These properties are crucial for the design and optimization of chemical processes involving ethyl crotonate (Pei-sheng, 2007).

Chemical Properties Analysis

Ethyl crotonate's chemical properties, such as its reactivity in various chemical reactions, have been the focus of numerous studies. Its involvement in Michael addition reactions and the synthesis of complex molecules like dihydropyridines illustrates its versatility as a chemical reagent (Ukrainets et al., 2006).

Scientific Research Applications

  • Chemical Research : It's used for producing hydroquinone and quinone derivatives (Campaigne & Abe, 1976), and for synthesizing derivatives of thiophene and 2H-thiopyran from Ethyl 3-alkylthio-crotonates (Dalgaard & Lawesson, 1972).

  • Organic Synthesis : Ethyl crotonate aids in controlling dienolate additions to carbonyl compounds under acid-catalyzed conditions (Fan & Hudlický, 1989). It's also used in the total synthesis of (+/-)-daurichromenic acid, a natural product with anti-HIV activity (Hu, Harrison & Wilson, 2004).

  • Cancer Research : Ethyl crotonate (Ro 10-9359) shows prophylactic effects against skin papillomas and carcinomas in mice (Bollag, 1975). Its dimerization provides a sustainable route to difunctional monomers for step-growth polymerizations (Flanagan et al., 2015).

  • Carcinogenesis Studies : Ethyl carbamate (urethane), related to ethyl crotonate, acts as an initiating agent for carcinogenesis (Berenblum & Haran, 1955). Also, it is the most potent carcinogen for the epidermis, liver, and lung (Pound & Lawson, 1976).

  • Polymer Science : Ethyl crotonate polymers exhibit significant thermal and mechanical properties, making them suitable for various applications (Ute, Tarao, Nakao & Kitayama, 2003).

  • Ethnopharmacology : Research on plants like Croton cajucara involves ethnopharmacological approaches, where ethyl crotonate plays a role in the exploration of medicinal plants (Maciel et al., 2002).

  • Environmental Science : The leaf uptake of compounds like methyl ethyl ketone and croton aldehyde by certain plants is studied as a potential method for mitigating urban air pollution (Tani, Tobe & Shimizu, 2013).

Safety And Hazards

Ethyl crotonate is highly flammable . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed . Ground/bond container and receiving equipment should be used . Only non-sparking tools should be used . It causes serious eye irritation . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Get medical attention if skin irritation persists .

properties

IUPAC Name

ethyl (E)-but-2-enoate
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InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

ZFDIRQKJPRINOQ-HWKANZROSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C=CC
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Isomeric SMILES

CCOC(=O)/C=C/C
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Molecular Formula

C6H10O2
Record name ETHYL CROTONATE
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DSSTOX Substance ID

DTXSID5057591
Record name Ethyl crotonate
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Molecular Weight

114.14 g/mol
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Physical Description

Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma
Record name ETHYL CROTONATE
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Record name 2-Butenoic acid, ethyl ester
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Record name Ethyl trans-2-butenoate
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Solubility

Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name Ethyl trans-2-butenoate
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Density

0.916-0.921
Record name Ethyl trans-2-butenoate
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Product Name

Ethyl crotonate

CAS RN

10544-63-5, 623-70-1
Record name ETHYL CROTONATE
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Record name Ethyl trans-crotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
JL Herrmann, GR Kieczykowski, RH Schlessinger - Tetrahedron Letters, 1973 - Elsevier
A recent communication by Rathke and coworkers' on the reactions of lithium enolates derived from a, B-unsaturated esters has prompted us to report our own efforts in this area. For …
Number of citations: 190 www.sciencedirect.com
M Tokuda, Y Yokoyama, T Taguchi… - The Journal of Organic …, 1972 - ACS Publications
… The formation of two isomeric lactones may well be the result of alternate approaches of the hydroxyalkyl radical to the double bond of ethyl crotonate. For example, if the hydroxyalkyl …
Number of citations: 22 pubs.acs.org
G Zhang, X Kang, M Xie, M Wei, Y Zhang, Q Li, X Guo… - LWT, 2022 - Elsevier
… the ethyl crotonate yield in AY14α. The results showed that the engineered yeast strains could successfully produce ethyl crotonate … cell factory for the biosynthesis of ethyl crotonate. …
Number of citations: 3 www.sciencedirect.com
MA Teruel, J Benitez-Villalba, N Caballero… - The Journal of …, 2012 - ACS Publications
… To the best of our knowledge, the rate coefficients for the reactions of OH radicals with methyl crotonate and ethyl crotonate and for the reaction of Cl atoms with ethyl crotonate have not …
Number of citations: 27 pubs.acs.org
NJ Leonard, DL Felley - Journal of the American Chemical …, 1949 - ACS Publications
… synthesized, starting with ethyl crotonate and nitromethane, in an over-all yield of 26%. It was found that the addition of nitromethane to ethyl crotonate to yield ethyl /3-methyl- -nitrobuty- …
Number of citations: 17 pubs.acs.org
RE Buckles, A Langsjoen, RE Selk… - Proceedings of the …, 1952 - scholarworks.uni.edu
… to ethyl crotonate in the absence of solvent has been reported ( 1) to give a high yield of ethyl a, ,B-dibromobutyrate. This result was verified in the present work. Neither ethyl crotonate …
Number of citations: 1 scholarworks.uni.edu
K Abbiche, N Acharjee, M Salah, M Hilali… - Journal of molecular …, 2020 - Springer
… of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate and trans-2-penten-1-ol has … oxide to ethyl trans-cinnamate and ethyl crotonate, while the electronic flux from trans-2-…
Number of citations: 10 link.springer.com
J Shabtai, H Pines - The Journal of Organic Chemistry, 1965 - ACS Publications
… ,6 who studied thedimerization of methyl and ethyl crotonate in ether solution and in the … The present study deals with the reaction of ethyl crotonate in the presence of potassium-…
Number of citations: 22 pubs.acs.org
EG Colmán, MB Blanco, I Barnes, MA Teruel - Chemical Physics Letters, 2013 - Elsevier
Rate coefficients for the reactions of ozone with n-butyl methacrylate, ethyl crotonate and vinyl propionate have been determined at 298 ± 1 K and atmospheric pressure. The following …
Number of citations: 21 www.sciencedirect.com
O Simamura, N Inamoto, T Suehiro - Bulletin of the Chemical Society of …, 1954 - journal.csj.jp
… formed by the dimerization of the labelled ethyl crotonate in the presence of basic reagents5). … On the basis of the measured molar activities, the contents of the dimer of ethyl crotonate …
Number of citations: 13 www.journal.csj.jp

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